molecular formula C4H6N4O4S B1216332 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- CAS No. 6339-55-5

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro-

Cat. No.: B1216332
CAS No.: 6339-55-5
M. Wt: 206.18 g/mol
InChI Key: MWZUIMSIQYBGBM-UHFFFAOYSA-N
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Description

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- is a chemical compound with the molecular formula C4H6N4O4S and a molecular weight of 206.18 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Scientific Research Applications

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action for 5-Imidazolesulfonamide, 1-methyl-4-nitro- is not explicitly mentioned in the searched resources. Nitroimidazole antibiotics, which include similar compounds, have been used to combat anaerobic bacterial and parasitic infections .

Preparation Methods

The synthesis of 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- typically involves the following steps:

    Cyclization of Amido-Nitriles: One method involves the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Industrial Production: Industrial production methods may involve the use of various reagents and solvents to achieve high yields and purity.

Chemical Reactions Analysis

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as nickel or palladium. Major products formed from these reactions include various substituted imidazole derivatives.

Comparison with Similar Compounds

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- can be compared with other similar compounds:

Properties

IUPAC Name

3-methyl-5-nitroimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O4S/c1-7-2-6-3(8(9)10)4(7)13(5,11)12/h2H,1H3,(H2,5,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZUIMSIQYBGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212799
Record name 1-Methyl-5-sulfonamide-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-55-5
Record name 1-Methyl-5-sulfonamide-4-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC38075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-5-sulfonamide-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-5-sulfonamide-4-nitroimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP634B95GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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